5-Bromonaphthalen-2-amine hydrochloride
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Overview
Description
5-Bromonaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and an amine group at the 2nd position, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphthalen-2-amine hydrochloride typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene to form 5-bromonaphthalene, which is then subjected to amination using ammonia or an amine source under appropriate conditions to yield 5-Bromonaphthalen-2-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, and reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromonaphthalen-2-amine hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromonaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromonaphthalen-1-amine
- 4-Bromonaphthalen-2-amine
- 2-Bromonaphthalen-1-amine
Uniqueness
5-Bromonaphthalen-2-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
5-bromonaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOJWPKBPIRZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377035-12-4 |
Source
|
Record name | 5-bromonaphthalen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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